MK2a Inhibitor
MK2a Inhibitor
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide is a member of biphenyls.
Brand Name:
Vulcanchem
CAS No.:
41179-33-3
VCID:
VC0524124
InChI:
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
SMILES:
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Molecular Formula:
C22H20FNO2
Molecular Weight:
349.4 g/mol
MK2a Inhibitor
CAS No.: 41179-33-3
Cat. No.: VC0524124
Molecular Formula: C22H20FNO2
Molecular Weight: 349.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide is a member of biphenyls. |
|---|---|
| CAS No. | 41179-33-3 |
| Molecular Formula | C22H20FNO2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide |
| Standard InChI | InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) |
| Standard InChI Key | ODYAQBDIXCVKAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator